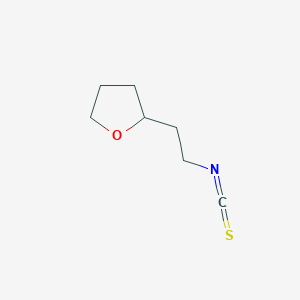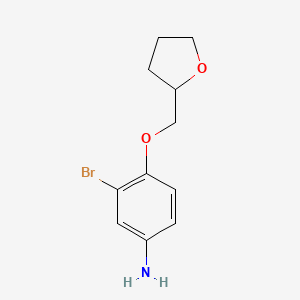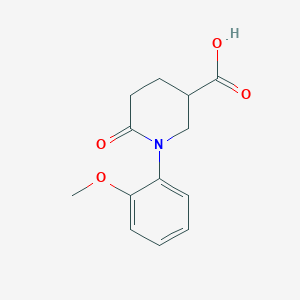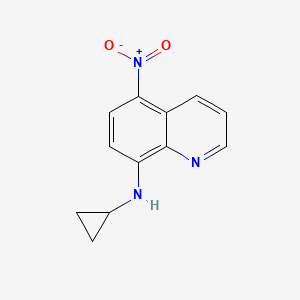![molecular formula C7H6F2N4 B1453916 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249492-45-2](/img/structure/B1453916.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
描述
“3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 2490432-84-1 . It has a molecular weight of 220.61 . The IUPAC name for this compound is 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H . This compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .It is stored at a temperature of 4 degrees Celsius . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .
科学研究应用
Antifungal Applications
This compound has been recognized for its potential in antifungal treatments. The structural class it belongs to has shown efficacy against various fungal pathogens, which could lead to the development of new antifungal drugs .
Antibacterial Properties
Similar to its antifungal capabilities, this molecule has also been identified as having antibacterial properties. This opens up possibilities for its use in treating bacterial infections, particularly those resistant to current antibiotics .
Anticonvulsant Effects
The triazolopyridine derivatives, including our compound of interest, have been studied for their anticonvulsant effects. This suggests potential applications in the treatment of epilepsy and other seizure-related disorders .
Antioxidant Potential
Research indicates that this compound may exhibit antioxidant properties. This is crucial as antioxidants play a significant role in protecting cells from damage caused by free radicals .
Herbicidal Use
The compound’s structure is conducive to herbicidal activity, suggesting it could be used to develop new herbicides for agricultural purposes .
Adenosine Receptor Inhibition
Adenosine receptors are involved in numerous physiological processes. Compounds like 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine could serve as adenosine receptor inhibitors, with potential applications in treating various cardiovascular and neurological disorders .
HIF Prolyl Hydrolase Inhibition
Hypoxia-inducible factors (HIF) play a role in the body’s response to low oxygen levels. Inhibitors of HIF prolyl hydrolase, which could include this compound, may be beneficial in treating conditions like anemia and ischemic diseases .
Myeloperoxidase Inhibition
Myeloperoxidase is an enzyme involved in the formation of reactive species during inflammation. Inhibiting this enzyme with compounds such as 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine could have therapeutic applications in inflammatory diseases .
安全和危害
属性
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7/h1-3,6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYJUCJHFJVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)